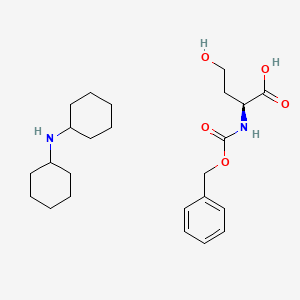
Clorhidrato de 4-fluoro-3-metilbenceno-1,2-diamina
Descripción general
Descripción
4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride, also known as 4-fluoro-3-methyl-1,2-benzenediamine hydrochloride, is a chemical compound with the molecular formula C7H10ClFN2 . It has a molecular weight of 176.619 Da . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 4-Fluoro-3-methylbenzene-1,2-diamine is 1S/C7H9FN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Intermediario de síntesis orgánica
Clorhidrato de 4-fluoro-3-metilbenceno-1,2-diamina: sirve como intermedio en la síntesis de compuestos orgánicos más complejos. Su estructura única, que incluye tanto sustituyentes de amina como de flúor, le permite participar en diversas reacciones químicas. Se puede utilizar para introducir el grupo fluorometilo en moléculas diana, lo que es particularmente valioso en la industria farmacéutica donde los compuestos fluorados a menudo exhiben una mayor actividad biológica .
Investigación farmacéutica
Este compuesto se utiliza en el desarrollo de nuevos productos farmacéuticos. La presencia del átomo de flúor puede alterar significativamente la estabilidad metabólica y la actividad biológica de los posibles candidatos a fármacos. Los investigadores utilizan este compuesto para sintetizar moléculas que pueden conducir al descubrimiento de nuevos agentes terapéuticos .
Ciencia de materiales
En la ciencia de los materiales, el This compound se puede utilizar para modificar las propiedades superficiales de los materiales. La fluoración puede aumentar la resistencia de los materiales a los solventes y los corrosivos, lo que hace que este compuesto sea valioso en la creación de recubrimientos y capas protectoras .
Química analítica
Como estándar en química analítica, este compuesto puede ayudar en la calibración de instrumentos como HPLC y LC-MS. Su estructura y propiedades bien definidas lo hacen adecuado para su uso como material de referencia en la cuantificación e identificación de sustancias desconocidas .
Investigación agroquímica
Los derivados del compuesto se pueden explorar por su posible uso en agroquímicos. La introducción de átomos de flúor en compuestos agroquímicos puede mejorar su eficacia y estabilidad ambiental, haciéndolos más efectivos como pesticidas o herbicidas .
Industria de tintes y pigmentos
En la industria de tintes y pigmentos, el This compound puede ser un precursor de la síntesis de tintes complejos. Los grupos amino pueden sufrir reacciones de diazotación, que son pasos fundamentales en la producción de colorantes azoicos, conocidos por sus colores vivos y estabilidad .
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are essential for the growth and survival of microorganisms and cancer cells.
Biochemical and Physiological Effects:
4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including DNA gyrase and topoisomerase IV, which are essential for bacterial growth and replication. It has also been found to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride is its broad-spectrum antimicrobial and antifungal activity. This makes it a potential candidate for the development of new antibiotics and antifungal agents. However, its use in lab experiments is limited by its toxicity and potential side effects. It is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for the study of 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride. One potential direction is the development of new antibiotics and antifungal agents based on this compound. Another potential direction is the study of its mechanism of action and its potential use in the treatment of cancer. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo.
Conclusion:
In conclusion, 4-Fluoro-3-methylbenzene-1,2-diamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further studies are needed to determine its potential use in the development of new antibiotics and antifungal agents and its potential use in the treatment of cancer.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with the compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
4-fluoro-3-methylbenzene-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-4-5(8)2-3-6(9)7(4)10;/h2-3H,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQNHVNODYROFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738593 | |
| Record name | 4-Fluoro-3-methylbenzene-1,2-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161426-63-6 | |
| Record name | 4-Fluoro-3-methylbenzene-1,2-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-chloro-3-[2-(methoxymethyl)-1-pyrrolidinyl]Phenol](/img/structure/B1510922.png)





![4-Amino-3-iodo-1-(2-c-methyl-beta-d-ribofuranosyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B1510939.png)
![Methyl 4-(7-bromo-5-cyanobenzo[d]oxazol-2-yl)benzoate](/img/structure/B1510946.png)
